molecular formula C11H6BrCl2NOS B2996950 N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide CAS No. 393838-46-5

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide

カタログ番号: B2996950
CAS番号: 393838-46-5
分子量: 351.04
InChIキー: UZPPGVXLDVWVGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Bromophenyl)-2,5-dichlorothiophene-3-carboxamide is a halogenated carboxamide derivative featuring a thiophene core substituted with two chlorine atoms at the 2- and 5-positions. The carboxamide group bridges the thiophene ring to a 4-bromophenyl moiety, introducing steric bulk and electronic effects from the halogens. This compound is structurally analogous to pharmacologically active carboxamides, where halogenation often enhances metabolic stability and binding affinity.

特性

IUPAC Name

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2NOS/c12-6-1-3-7(4-2-6)15-11(16)8-5-9(13)17-10(8)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPPGVXLDVWVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide typically involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction reactions can produce different oxidation states of the thiophene ring .

科学的研究の応用

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide has several scientific research applications, including:

作用機序

The mechanism of action of N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound may inhibit the biosynthesis of essential bacterial lipids or interfere with other vital cellular processes. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

類似化合物との比較

Structural Comparison with Analogous Carboxamide Derivatives

The compound’s structural uniqueness lies in its thiophene core and halogenation pattern. Comparisons with similar compounds reveal key differences:

Core Heterocycle Variations

  • Quinoline/Naphthalene Analogs: Compounds like N-(4-bromophenyl)quinoline-2-carboxamide and N-(4-bromophenyl)naphthalene-2-carboxamide () replace the thiophene with larger aromatic systems. These cores enhance π-π stacking interactions but may reduce solubility compared to the smaller thiophene ring .
  • Imidazole Derivatives : Halogenated imidazole-4-imines () exhibit similar bromophenyl groups but differ in core rigidity and hydrogen-bonding capacity, influencing crystallographic packing .

Halogen Substituent Effects

  • Position and Size : In maleimide derivatives (), halogen size (F, Cl, Br, I) at the 4-position of phenyl groups showed minimal impact on inhibitory potency (e.g., IC50 values: Br = 4.37 μM vs. I = 4.34 μM). This suggests that steric/electronic effects from the thiophene’s 2,5-dichloro substitution may dominate over the bromophenyl group’s influence in the target compound .

Crystallographic and Physicochemical Properties

Crystal packing in halogenated carboxamides is governed by weak interactions (C–H⋯X, π-π). highlights isomorphism in bromo- and chlorophenyl imidazole derivatives, with minor unit cell parameter differences:

Parameter 4-Bromophenyl Derivative (2) 4-Chlorophenyl Derivative (1)
a (Å) 8.0720 7.9767
b (Å) 10.9334 10.9517
α (°) 81.161 80.522
Dihedral Angle (°) ~56 ~56

The dichloro substitution could further polarize the thiophene ring, affecting solubility and melting points .

生物活性

N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with bromophenyl and dichloro groups. The molecular formula is C12H8BrCl2N1O1S1C_{12}H_{8}BrCl_{2}N_{1}O_{1}S_{1}. The synthesis typically involves the reaction of 4-bromoaniline with 2,5-dichlorothiophene-3-carboxylic acid derivatives using standard coupling methods such as the Suzuki-Miyaura reaction or other arylation techniques .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against drug-resistant bacteria, including Acinetobacter baumannii and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle progression, particularly by arresting cells in the S phase .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, potentially inhibiting their activity. For instance, it has been noted to inhibit urease, which is relevant for treating infections caused by urease-producing bacteria.
  • Cell Cycle Modulation : Studies indicate that this compound can alter the cell cycle dynamics in cancer cells, leading to increased apoptosis. The upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 have been observed .

Table 1: Biological Activity Summary

Activity Type Target Organism/Cell Line Effect Reference
AntimicrobialAcinetobacter baumanniiEffective against drug-resistant strains
AnticancerA549 (Lung)Induces apoptosis; inhibits growth
AnticancerMCF-7 (Breast)Induces cell cycle arrest
AnticancerHepG2 (Liver)Alters Bax/Bcl-2 expression

Q & A

Q. What are the recommended methodologies for synthesizing N-(4-bromophenyl)-2,5-dichlorothiophene-3-carboxamide, and how can reaction efficiency be optimized?

Synthesis typically involves coupling 2,5-dichlorothiophene-3-carboxylic acid with 4-bromoaniline via amidation. To optimize efficiency:

  • Use design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). A full factorial design (2–3 variables) reduces trial runs while identifying critical parameters .
  • Monitor reaction progress with HPLC or LC-MS to detect intermediates and byproducts. Adjust stoichiometry or solvent systems (e.g., DMF vs. THF) based on real-time data .
  • Computational tools like quantum chemical calculations (e.g., DFT) predict activation barriers and guide catalyst selection (e.g., HATU vs. EDC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR to confirm substitution patterns on the thiophene and bromophenyl moieties.
    • FT-IR to validate amide bond formation (C=O stretch ~1650–1700 cm⁻¹) .
  • Chromatographic methods :
    • HPLC with UV/Vis detection (λ = 254 nm) to quantify purity ≥95%.
    • High-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported physicochemical properties (e.g., solubility, thermal stability)?

  • Meta-analysis of literature data : Compare solvent-dependent solubility studies (e.g., DMSO vs. ethanol) and identify outliers using statistical tools like Grubbs’ test .
  • Thermogravimetric analysis (TGA) under inert atmospheres resolves discrepancies in decomposition temperatures. For example, discrepancies >10°C may arise from residual solvent or polymorphic variations .
  • Multivariate regression correlates substituent effects (e.g., bromine vs. chlorine electronegativity) with thermal stability .

Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic studies :
    • Use kinetic isotope effects (KIE) to determine rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
    • In situ X-ray absorption spectroscopy (XAS) monitors palladium catalyst speciation during coupling .
  • Substrate scope screening :
    • Apply orthogonal array testing (e.g., varying boronic acids, bases) to balance reaction generality and selectivity .

Q. What computational approaches predict the compound’s biological activity or supramolecular interactions?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite . Validate with experimental IC₅₀ values .
  • Crystal structure prediction (CSP) : Tools like MERCURY model π-π stacking or halogen bonding in co-crystals .
  • QSAR models : Train datasets with substituent descriptors (e.g., Hammett σ) to correlate structure with bioactivity .

Methodological Challenges

Q. How should researchers resolve discrepancies between theoretical predictions (e.g., DFT) and experimental spectroscopic data?

  • Error analysis : Compare calculated vs. observed NMR chemical shifts using mean absolute deviation (MAD). If MAD > 0.5 ppm, re-optimize DFT functionals (e.g., B3LYP vs. M06-2X) .
  • Solvent effects : Apply PCM (Polarizable Continuum Model) in simulations to account for solvent polarity shifts in UV/Vis spectra .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process analytical technology (PAT) : Integrate Raman spectroscopy for in-line monitoring of crystallinity and impurity profiles .
  • Quality-by-design (QbD) frameworks : Define critical quality attributes (CQAs) like particle size distribution and establish design spaces via response surface methodology (RSM) .

Data Interpretation and Reporting

Q. How should researchers document and share synthetic procedures to meet FAIR (Findable, Accessible, Interoperable, Reusable) standards?

  • Electronic lab notebooks (ELNs) : Use platforms like LabArchives to record raw spectral data and reaction conditions .
  • Public repositories : Deposit synthetic protocols in ChemRxiv or PubChem with detailed metadata (e.g., CAS RN, hazard codes) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。